

Chemical structure of Pyrene-4,5,9,10-13C4

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Compound of Interest

Compound Name: Pyrene-4,5,9,10-13C4

CAS No.: 1173023-76-1

Cat. No.: B3418347

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Technical Guide: Pyrene-4,5,9,10-13C4

Structure, Synthesis, and Application in Isotope Dilution Mass Spectrometry^{[1][2]}

Introduction

Pyrene-4,5,9,10-13C4 is a highly specialized stable isotope-labeled polycyclic aromatic hydrocarbon (PAH).^{[1][2]} It serves as a critical internal standard in the quantitative analysis of environmental and biological samples.^[2] Unlike deuterated standards, which can suffer from deuterium-hydrogen exchange (D/H exchange) under acidic conditions or high temperatures, this Carbon-13 labeled isotopologue offers superior chemical stability and retention time precision.^{[1][2]}

This guide dissects the molecular architecture of **Pyrene-4,5,9,10-13C4**, detailing the strategic placement of the isotopic labels at the chemically distinct "K-region" (waist) positions.^{[1][2]} It provides a comprehensive workflow for its use in Isotope Dilution Mass Spectrometry (IDMS), supported by mechanistic insights into its synthesis and physicochemical behavior.^{[1][2]}

Key Technical Specifications

Property	Specification
Chemical Name	Pyrene-4,5,9,10-13C4
CAS Number	1173023-76-1
Molecular Formula	C C H
Molecular Weight	206.22 g/mol (approx. +4 Da shift vs. native)
Isotopic Purity	99 atom % C
Appearance	White to pale yellow crystalline solid
Solubility	Soluble in dichloromethane, toluene, acetone; insoluble in water

Chemical Structure & Isotopic Topology

The Pyrene Core and Label Placement

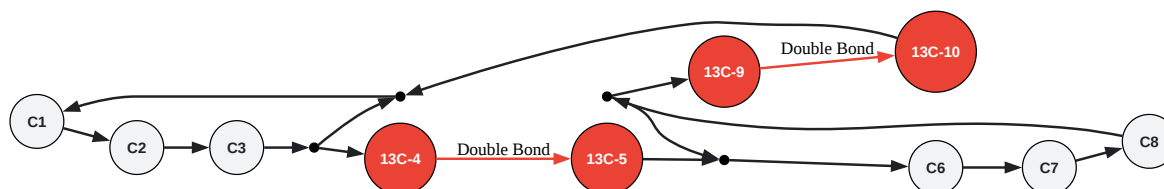
Pyrene consists of four fused benzene rings (pericondensed).[2] The IUPAC numbering system for pyrene is unique; the periphery is numbered 1 through 10.[2]

- Non-K-Region: Positions 1, 2, 3, 6, 7, 8.[1][2]
- K-Region (The "Waist"): Positions 4, 5, 9, and 10.[1][2][3][4]

In **Pyrene-4,5,9,10-13C4**, the Carbon-13 atoms are incorporated exclusively at these "waist" positions.[1][2] These carbons are structurally significant because they form the two ethylene-like bridges that connect the two biphenyl moieties of the pyrene skeleton.

Structural Visualization

The diagram below illustrates the specific labeling pattern. Note that the labels (highlighted in red) are located at the sites of highest electron density (the K-region), which are typically the primary sites for electrophilic attack and metabolic oxidation.[2]



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Caption: Topology of **Pyrene-4,5,9,10-13C4**. Red nodes indicate Carbon-13 enrichment sites at the K-regions.

Analytical Characterization (NMR & MS)[4][8][9][10] Nuclear Magnetic Resonance (NMR) Signatures

The presence of

C at positions 4, 5, 9, and 10 introduces distinct splitting patterns due to scalar coupling (-coupling).[1][2]

- H NMR (Proton):
 - In native pyrene, protons at 4, 5, 9, 10 appear as a singlet because they are chemically equivalent and have no vicinal proton neighbors.[1][2]
 - In **Pyrene-4,5,9,10-13C4**, these protons are directly attached to C.[1][2] This results in a large doublet centered at the original chemical shift (

ppm) with a coupling constant

Hz.

- C NMR (Carbon):

- The labeled carbons (C4, C5, C9, C10) appear as enhanced signals.[1][2]

- C-

C Coupling: Since C4 is adjacent to C5 (and C9 to C10), the spectrum will show doublets for these peaks due to

coupling (typically 50–70 Hz for aromatic bonds). This confirms the contiguous nature of the labels.

Mass Spectrometry (MS)

- Mass Shift: The molecular ion (

) shifts from

202 (native) to

206.

- Fragmentation: The fragmentation pattern remains identical to native pyrene (loss of H, C

H

, etc.), but fragment ions containing the label will also exhibit the +4 Da (or partial) shift.[1][2]

- Isotope Effect: Retention time on non-polar GC columns (e.g., DB-5MS) is virtually identical to native pyrene, co-eluting perfectly.[1][2] This is a critical advantage over deuterated standards, which often elute slightly earlier due to the deuterium isotope effect.[1][2]

Synthesis Logic

While specific industrial recipes are proprietary, the synthesis of **Pyrene-4,5,9,10-¹³C₄** follows a convergent route, typically involving the cyclization of a biphenyl derivative bridged by labeled two-carbon units.[1][2]

Mechanistic Pathway[1][2][5]

- Precursor Selection: The synthesis likely begins with 2,2',6,6'-tetrasubstituted biphenyl or a [2.2]metacyclophane derivative.[1][2]

- Label Incorporation: The

C atoms are introduced via a labeled bridging reagent. For example, bridging the 2,2' and 6,6' positions of a biphenyl core with

C

-acetylene equivalents or via a Wittig reaction using

C-labeled ylides.[1][2]

- Cyclization: An electrophilic cyclization or photochemical closure forms the two "waist" bonds (C4-C5 and C9-C10), locking the labels into the K-region.

Application: Isotope Dilution Mass Spectrometry (IDMS)[3]

The primary application of **Pyrene-4,5,9,10-¹³C₄** is as an Internal Standard for quantifying PAHs in complex matrices (soil, water, tissue).[1][2]

Why Use ¹³C₄ over Deuterated (d₁₀) Pyrene?

- No Back-Exchange: Deuterium on aromatic rings can exchange with H⁺ in acidic media or during high-temperature extraction (ASE/PSE).

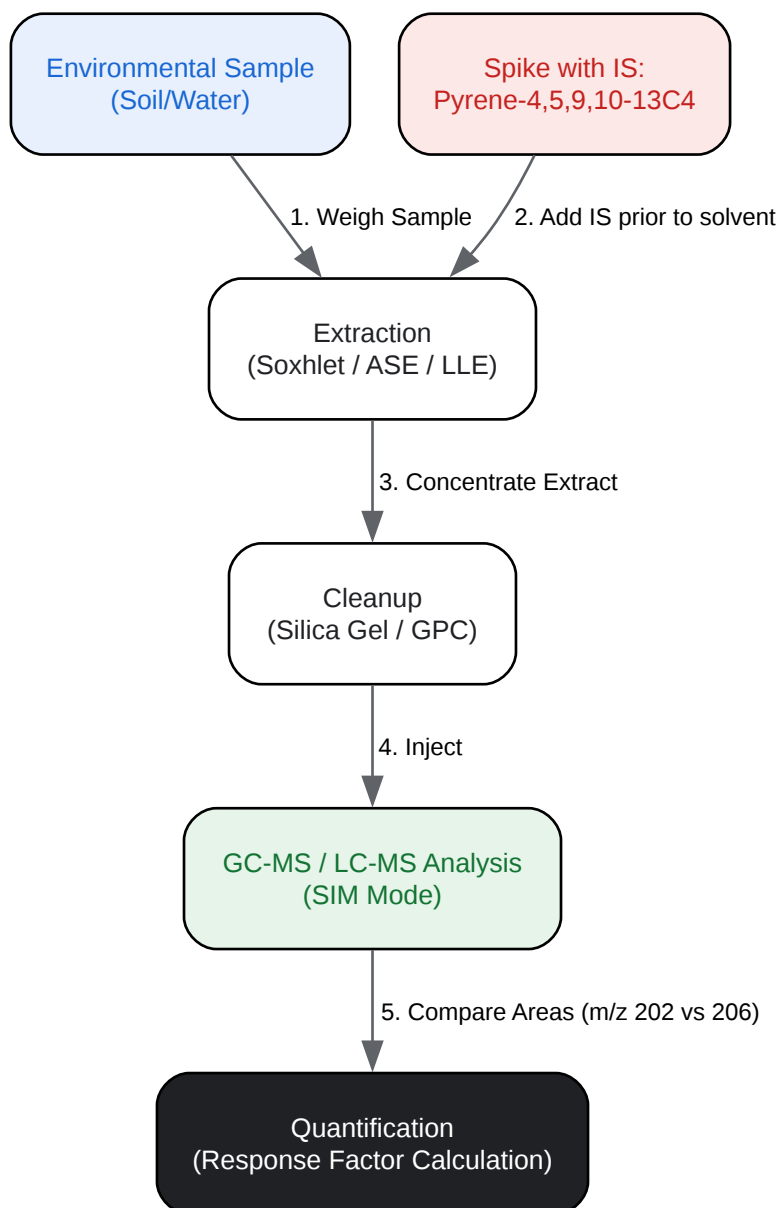
C is covalently stable and non-exchangeable.[5]

- Co-Elution:

C analogs co-elute exactly with the native analyte, ensuring that matrix effects (ion suppression/enhancement) affect both the standard and the analyte equally at the exact same moment in the ion source.[1][2]

Experimental Workflow

The following diagram outlines the IDMS protocol for analyzing Pyrene in environmental samples using the $^{13}\text{C}_4$ standard.



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Caption: IDMS Workflow. The $^{13}\text{C}_4$ standard is added immediately before extraction to correct for all recovery losses.

Quantification Protocol

- Spiking: Add a known amount of **Pyrene-4,5,9,10-13C4** to the sample before adding solvent. [\[1\]](#)[\[2\]](#)
- MS Acquisition (SIM Mode): Monitor the following ions:
 - Native Pyrene:

202.1[\[2\]](#)
 - Internal Standard:

206.1[\[2\]](#)
- Calculation: Use the Relative Response Factor (RRF):

Where

is peak area and

is concentration.[\[6\]](#)

Safety & Handling

- Carcinogenicity: Like native pyrene, the labeled analog should be treated as a potential carcinogen and mutagen.[\[1\]](#)[\[2\]](#)
- Handling: Handle only in a fume hood wearing nitrile gloves.[\[2\]](#)
- Storage: Store neat material at room temperature or 4°C, protected from light. Solutions (e.g., in nonane or toluene) are stable for years if sealed to prevent evaporation.[\[1\]](#)[\[2\]](#)

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